molecular formula C12H12 B165263 1,8-Dimethylnaphthalene CAS No. 569-41-5

1,8-Dimethylnaphthalene

Cat. No. B165263
CAS RN: 569-41-5
M. Wt: 156.22 g/mol
InChI Key: XAABPYINPXYOLM-UHFFFAOYSA-N
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Description

1,8-Dimethylnaphthalene is a chemical compound with the molecular formula C12H12 . It has a molecular weight of 156.22 . The compound is used in the preparation of 1,4-endoperoxides via dye-sensitized photo-oxygenation reaction .


Synthesis Analysis

The synthesis of 1,8-Dimethylnaphthalene involves several methods . One method involves the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex, which results in the formation of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .


Molecular Structure Analysis

The molecular structure of 1,8-Dimethylnaphthalene has been analyzed using X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The mechanism of NO2(+) nitration of 1,8-dimethylnaphthalene has been investigated . Additionally, the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .


Physical And Chemical Properties Analysis

1,8-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 270.6±10.0 °C at 760 mmHg, and a flash point of 115.3±9.7 °C . The compound has a molar refractivity of 53.7±0.3 cm3 . It has no H bond acceptors or donors, and no freely rotating bonds .

Relevant Papers Several papers have been retrieved that are relevant to 1,8-Dimethylnaphthalene. These include a paper on the synthesis and structural comparison of palladium complexes with 1,8-Dimethylnaphthalene-bridged diphosphine ligands , and a paper on the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex .

Scientific Research Applications

properties

IUPAC Name

1,8-dimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABPYINPXYOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060347
Record name 1,8-Dimethylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dimethylnaphthalene

CAS RN

569-41-5
Record name 1,8-Dimethylnaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dimethylnaphthalene
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Record name 1,8-Dimethylnaphthalene
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Record name 1,8-dimethylnaphthalene
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Record name 1,8-DIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,8-Dimethylnaphthalene?

A1: 1,8-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

Q2: What spectroscopic data is available for characterizing 1,8-Dimethylnaphthalene?

A2: 1,8-Dimethylnaphthalene can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule. []* Infrared Spectroscopy (IR): IR spectroscopy can identify functional groups and vibrational modes. []* Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern. []* UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule. []

Q3: What are the implications of 1,8-Dimethylnaphthalene's stability for its applications?

A3: Understanding the stability profile of 1,8-Dimethylnaphthalene under various conditions (temperature, pH, solvents) is crucial for determining its suitability for specific applications. For example, its potential to undergo oxidation or nitration needs to be considered when using it as a starting material for synthesis or in applications involving oxidative or nitrating environments.

Q4: What factors influence the reactivity and selectivity of reactions involving 1,8-Dimethylnaphthalene?

A6: Several factors can influence the reactivity and selectivity of reactions involving 1,8-Dimethylnaphthalene:* Steric Hindrance: The two methyl groups at the 1 and 8 positions create significant steric hindrance, influencing the accessibility of reaction sites. [, , , ] * Electronic Effects: The methyl substituents also impact the electron density distribution within the naphthalene ring system, influencing electrophilic aromatic substitutions. []* Reaction Conditions: Factors like temperature, solvent, and catalyst can significantly alter reaction pathways and product distributions. [, , ]

Q5: How has computational chemistry been employed in understanding 1,8-Dimethylnaphthalene?

A7: Computational chemistry methods have provided valuable insights into various aspects of 1,8-Dimethylnaphthalene:* Molecular Modeling: Molecular mechanics (MM) and molecular dynamics (MD) simulations have been used to study the conformational properties and aggregation behavior of 1,8-Dimethylnaphthalene derivatives. []* Electronic Structure Calculations: Methods like Huckel molecular orbital (HMO) and self-consistent field molecular orbital (SCF MO) calculations have been used to investigate the electronic structure of 1,8-Dimethylnaphthalene and its derivatives, particularly radical cations. [, ]* Strain Energy Calculations: Computational methods have been used to quantify the strain energy associated with the steric interactions between the peri-methyl groups in 1,8-Dimethylnaphthalene. [, ]

Q6: How do structural modifications of 1,8-Dimethylnaphthalene affect its reactivity?

A8: Structural modifications significantly influence the reactivity of 1,8-Dimethylnaphthalene. For example:* Introduction of Electron-Withdrawing Groups: Adding nitro groups increases the reactivity towards nucleophilic attack. [, ]* Variation in Alkyl Substituents: Changing the size or branching of the alkyl groups at the 1 and 8 positions affects the steric environment and influences reaction rates and selectivities. [, , ]* Bridging with Heteroatoms: Introducing sulfur or selenium atoms to bridge the peri positions alters the conformation and electronic properties, leading to different reactivity patterns. []

Q7: What is the environmental impact of 1,8-Dimethylnaphthalene?

A9: While 1,8-Dimethylnaphthalene itself has not been extensively studied for its environmental impact, its presence as a component of petroleum products raises concerns. It has been identified as an off-flavor compound in sea mustard, potentially originating from ship paint contamination. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on aquatic ecosystems.

Q8: How is 1,8-Dimethylnaphthalene analyzed and quantified?

A10: Various analytical techniques are employed for the analysis and quantification of 1,8-Dimethylnaphthalene: * Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is commonly used to separate and identify 1,8-Dimethylnaphthalene in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), can also be used for separation and quantification, especially for studying interactions with cyclodextrins. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify 1,8-Dimethylnaphthalene in pure form or in relatively simple mixtures.

Q9: What are some valuable resources for researchers studying 1,8-Dimethylnaphthalene?

A9: Chemical Databases: Databases like PubChem, ChemSpider, and Reaxys provide comprehensive information on chemical properties, spectra, and literature references.* Scientific Literature: Research articles published in journals like The Journal of Organic Chemistry, The Journal of Physical Chemistry, and Environmental Science & Technology offer valuable insights into the synthesis, properties, and applications of 1,8-Dimethylnaphthalene.* Software Packages:* Computational chemistry software like Gaussian, Spartan, and AMBER enable researchers to perform molecular modeling, electronic structure calculations, and other simulations to study 1,8-Dimethylnaphthalene and its derivatives.

Q10: What are some key historical milestones in the research of 1,8-Dimethylnaphthalene?

A12:* Early Synthesis and Structural Elucidation: The synthesis and initial structural characterization of 1,8-Dimethylnaphthalene marked the beginning of its investigation. [, ]* Studies on Steric Hindrance: Recognition of the significant steric strain caused by the peri-methyl groups in 1,8-Dimethylnaphthalene led to numerous studies exploring its conformational properties and reactivity. [, , , ]* Exploration of Derivatives: The synthesis and study of various derivatives, including nitro compounds, metal complexes, and bridged systems, have broadened the understanding of its reactivity and potential applications. [, , ] * Environmental Significance: Identification of 1,8-Dimethylnaphthalene in environmental samples, like contaminated sea mustard, has highlighted its potential role as an indicator of pollution and the need for further ecotoxicological studies. []

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